molecular formula C25H30N4O3S2 B2801435 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone CAS No. 1049941-19-6

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone

Cat. No.: B2801435
CAS No.: 1049941-19-6
M. Wt: 498.66
InChI Key: PWJWNOSRFCZDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a tosylpyrrolidine group

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may cause molecular and cellular changes that inhibit the growth of M. tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Piperazine Derivatization: The benzothiazole intermediate is then reacted with piperazine in the presence of a suitable solvent like ethanol.

    Tosylation of Pyrrolidine: Pyrrolidine is tosylated using tosyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: Finally, the tosylated pyrrolidine is coupled with the benzothiazole-piperazine intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzothiazole or piperazine moieties.

    Substitution: Substituted derivatives at the tosyl group.

Scientific Research Applications

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone
  • (4-(6-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone

Uniqueness

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethyl group on the benzothiazole ring may influence its binding affinity and selectivity for molecular targets compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S2/c1-3-19-8-11-21-23(17-19)33-25(26-21)28-15-13-27(14-16-28)24(30)22-5-4-12-29(22)34(31,32)20-9-6-18(2)7-10-20/h6-11,17,22H,3-5,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJWNOSRFCZDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.